2-Nitrophenyl stearate

Descripción general

Descripción

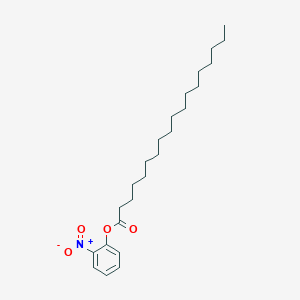

2-Nitrophenyl stearate is an ester formed by the condensation of stearic acid, an 18-carbon long fatty acid, and 2-nitrophenol . This compound is known for its application as a substrate in enzymatic studies, particularly involving lipases and esterases. Its structure consists of a long hydrophobic chain (stearic acid) and a hydrophilic nitrophenol group, making it a valuable tool in biochemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Nitrophenyl stearate can be synthesized through the esterification of stearic acid with 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield .

Análisis De Reacciones Químicas

Types of Reactions

2-Nitrophenyl stearate primarily undergoes hydrolysis reactions catalyzed by lipases and esterases. The hydrolysis reaction involves the cleavage of the ester bond, resulting in the formation of 2-nitrophenol and stearic acid.

Common Reagents and Conditions

Lipases and Esterases: These enzymes catalyze the hydrolysis of this compound.

Water: Acts as a nucleophile in the hydrolysis reaction.

Buffer Solutions: Maintain the pH at optimal levels for enzyme activity.

Major Products

2-Nitrophenol: A chromogenic compound that can be detected spectrophotometrically.

Stearic Acid: A fatty acid commonly found in various biological systems.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Nitrophenyl stearate is an ester formed from stearic acid and 2-nitrophenol, with the molecular formula and a molecular weight of approximately 397.58 g/mol. Its structure features a long hydrophobic stearate chain and a polar nitrophenyl group, which imparts amphiphilic properties that are beneficial in various applications.

Enzymatic Studies

One of the primary uses of this compound is as a substrate in enzymatic assays, particularly for studying lipases and esterases. Its structure allows it to mimic natural lipid substrates, facilitating investigations into enzyme specificity and kinetics.

- Case Study: Lipase Activity Assay

- In a study published in the Journal of General and Applied Microbiology, researchers utilized this compound to assess lipase activity under varying pH and temperature conditions. The results indicated that lipases exhibited optimal activity at specific pH levels, demonstrating the compound's effectiveness as a substrate for enzyme characterization .

Surfactant Properties

Due to its amphiphilic nature, this compound can function as a surfactant in various formulations. It reduces surface tension and stabilizes emulsions, making it useful in pharmaceutical and cosmetic applications.

- Application Example: Emulsion Stabilization

Polymer Inclusion Membranes (PIMs)

Recent studies have explored the use of this compound as a plasticizer in polymer inclusion membranes (PIMs). PIMs are utilized for selective ion transport and separation processes.

- Case Study: PIM Characterization

| Property | Control PIM | PIM with this compound |

|---|---|---|

| Tensile Strength (MPa) | 20 | 25 |

| Transport Efficiency (%) | 60 | 84 |

| Young's Modulus (MPa) | 300 | 250 |

Mecanismo De Acción

The mechanism of action of 2-Nitrophenyl stearate involves its hydrolysis by lipases and esterases. These enzymes bind to the ester bond of this compound, forming an enzyme-substrate complex. A water molecule then acts as a nucleophile, attacking the carbonyl carbon of the ester bond, leading to its cleavage and the release of 2-nitrophenol and stearic acid.

Comparación Con Compuestos Similares

Similar Compounds

2-Nitrophenyl octyl ether: Another ester used in polymer inclusion membranes.

Butyl stearate: A plasticizer evaluated for its non-toxic nature and cost-effectiveness.

Phthalates, Adipates, and Sebacates: Common plasticizers used in various applications.

Uniqueness

2-Nitrophenyl stearate is unique due to its combination of a long hydrophobic chain and a hydrophilic nitrophenol group, making it particularly useful in enzyme assays. Its ability to act as a substrate for both lipases and esterases sets it apart from other similar compounds.

Actividad Biológica

2-Nitrophenyl stearate is an ester compound derived from stearic acid and 2-nitrophenol. It has garnered attention in biochemical research for its potential biological activities, particularly in relation to lipid metabolism and vascular health. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for health.

This compound is characterized by its long hydrophobic stearate chain and a nitrophenyl group that can participate in various biochemical reactions. Its chemical structure allows it to interact with biological membranes and enzymes, making it a useful compound in biochemical assays.

Research indicates that this compound may influence several biological pathways, particularly those related to lipid metabolism and vascular calcification. The following mechanisms have been identified:

- Activation of Lipogenic Pathways : Similar to stearic acid, this compound may enhance lipogenesis through the activation of key transcription factors such as SREBP-1c. This pathway is crucial for the synthesis of fatty acids and cholesterol in cells .

- Induction of Endoplasmic Reticulum (ER) Stress : Studies have shown that stearate can induce ER stress, which is linked to various cellular responses including apoptosis and inflammation. The activation of the PERK-eIF2α pathway leads to increased expression of ATF4, a transcription factor associated with stress responses .

- Promotion of Vascular Calcification : this compound may promote mineralization in vascular smooth muscle cells (VSMCs), contributing to vascular calcification. This process is associated with the differentiation of VSMCs into osteoblast-like cells, driven by factors such as ATF4 and alkaline phosphatase activity .

Biological Activity Studies

Several studies have investigated the biological activity of this compound through various experimental setups:

Table 1: Summary of Key Findings

Case Studies

- Vascular Calcification : A study demonstrated that treatment with stearate led to a significant increase in alkaline phosphatase activity in VSMCs, indicating enhanced mineralization processes. This effect was mediated through the activation of ER stress pathways and subsequent osteoblastic differentiation .

- Lipid Accumulation : In experiments assessing lipid accumulation in cultured cells, this compound was shown to increase triglyceride levels significantly compared to controls, highlighting its role in lipid metabolism .

Implications for Health

The biological activities associated with this compound suggest potential implications for cardiovascular health. The promotion of vascular calcification could contribute to atherosclerosis and other cardiovascular diseases. Understanding these mechanisms may lead to novel therapeutic strategies targeting lipid metabolism and vascular health.

Propiedades

IUPAC Name |

(2-nitrophenyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(26)29-23-20-18-17-19-22(23)25(27)28/h17-20H,2-16,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOFUYZAMTVGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401505 | |

| Record name | 2-Nitrophenyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-27-0 | |

| Record name | 2-Nitrophenyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.